

# Technical Guide to 1,1-Ethanediol: Properties, Equilibrium, and Experimental Analysis

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## Compound of Interest

Compound Name: 1,1-Ethanediol

Cat. No.: B1196304

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**1,1-Ethanediol** (CAS: 4433-56-1), also known as acetaldehyde monohydrate or ethylidene glycol, is a geminal diol with the chemical formula  $\text{CH}_3\text{CH}(\text{OH})_2$ . It is the product of the hydration of acetaldehyde. A key characteristic of **1,1-ethanediol** is its inherent instability as an isolated compound; it readily dehydrates to form acetaldehyde. Consequently, it exists almost exclusively in equilibrium with acetaldehyde in aqueous solutions.<sup>[1][2]</sup> The study of **1,1-ethanediol** is therefore intrinsically linked to the study of this hydration equilibrium, which is of significant interest in fields ranging from atmospheric chemistry to biochemistry and drug metabolism.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1,1-ethanediol**, detailed experimental protocols for its characterization in solution, and graphical representations of its core chemical dynamics.

## Physical and Chemical Properties

Due to its transient nature, many of the physical properties of **1,1-ethanediol** are predicted or derived from studies of its aqueous equilibrium. The data presented below are compiled from various chemical databases and computational models.

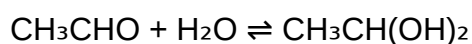
## General and Computed Properties

The following table summarizes the key identifiers and computed physical properties of **1,1-ethanediol**.

Property	Value	Source
IUPAC Name	Ethane-1,1-diol	N/A
Synonyms	Acetaldehyde hydrate, Ethylidene glycol	[3][4]
CAS Number	4433-56-1	[3][5]
Molecular Formula	C <sub>2</sub> H <sub>6</sub> O <sub>2</sub>	[3][4][5]
Molecular Weight	62.07 g/mol	[3][4]
Predicted Density	1.090 ± 0.06 g/cm <sup>3</sup>	[3][6]
Predicted Boiling Point	146.0 ± 8.0 °C	[3][6]
Predicted pKa	13.55 ± 0.41	[3][6]
XLogP3-AA (LogP)	-0.6	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]

## Acetaldehyde Hydration Equilibrium

The formation of **1,1-ethanediol** is a reversible process. The equilibrium between acetaldehyde (CH<sub>3</sub>CHO) and **1,1-ethanediol** (CH<sub>3</sub>CH(OH)<sub>2</sub>) in water is a central aspect of its chemistry.



The equilibrium constant ( $K_{\text{hyd}}$ ) for this reaction is approximately 1.0 to 1.4 at room temperature (298 K), indicating that in a dilute aqueous solution, acetaldehyde and **1,1-ethanediol** are present in roughly equal amounts.

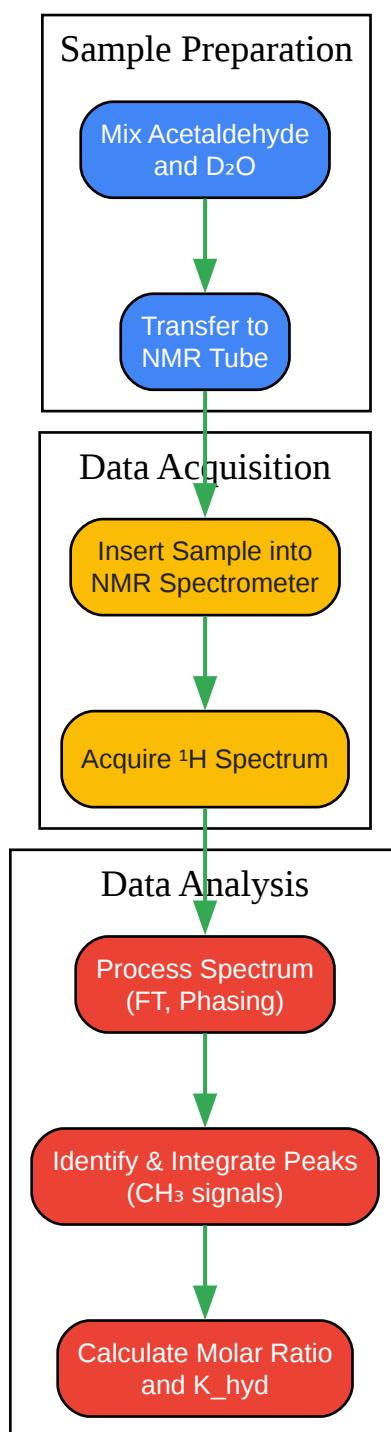
Thermodynamic Parameter	Value	Conditions	Source
Equilibrium Constant (K <sub>hyd</sub> )	1.0 - 1.4	298 K (25 °C)	[7]

## Reaction Mechanisms and Pathways

The hydration of acetaldehyde to form **1,1-ethanediol** can be catalyzed by both acids and bases, which significantly increases the rate of reaching equilibrium.

### Acid-Catalyzed Hydration

Under acidic conditions, the carbonyl oxygen of acetaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule. A subsequent deprotonation step yields the geminal diol.



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- To cite this document: BenchChem. [Technical Guide to 1,1-Ethenediol: Properties, Equilibrium, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196304#physical-and-chemical-properties-of-1-1-ethenediol]

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